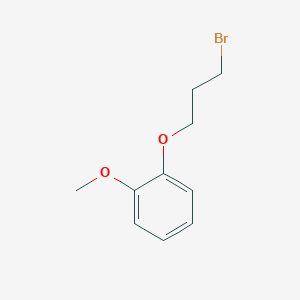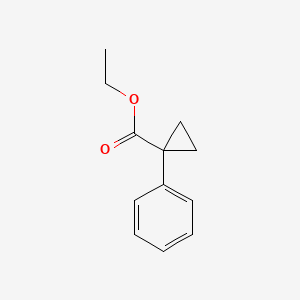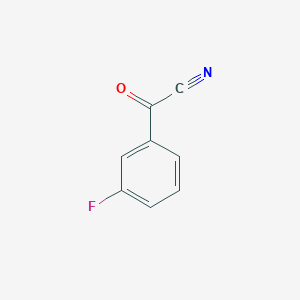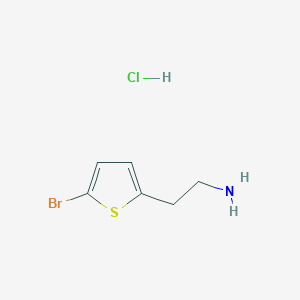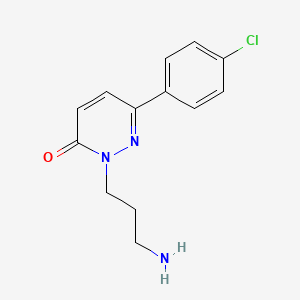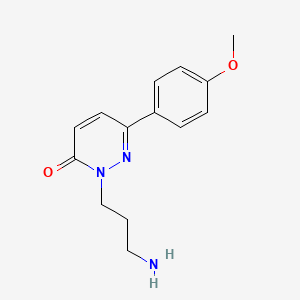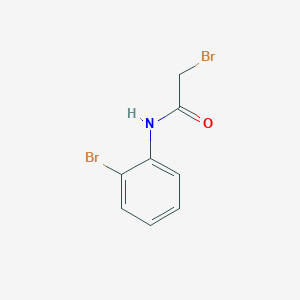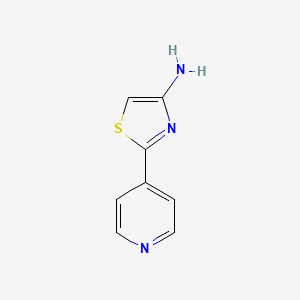
2-Pyridin-4-YL-thiazol-4-ylamine
描述
2-Pyridin-4-YL-thiazol-4-ylamine is a heterocyclic organic compound that features both pyridine and thiazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
作用机制
Target of Action
The primary target of 2-Pyridin-4-YL-thiazol-4-ylamine (PTA) is mild steel . It acts as a corrosion inhibitor for mild steel, particularly in hydrochloric acid solutions .
Mode of Action
PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion . This interaction involves both physisorption and chemisorption , as evidenced by the compliance of the sorption behavior with the Langmuir adsorption isotherm . Polarization studies have shown that PTA acts as a mixed inhibitor , indicating that it can slow down both the anodic and cathodic reactions involved in the corrosion process .
Biochemical Pathways
Quantum chemistry calculations have been used to study this relationship .
Pharmacokinetics
It’s worth noting that pta exhibits excellent water solubility , which could potentially influence its bioavailability and distribution.
Result of Action
The result of PTA’s action is the significant inhibition of mild steel corrosion. Experimental results have shown that PTA can achieve a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM . The constitution and characteristic of the protective layer on the steel surface have been verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .
Action Environment
The action of PTA is influenced by the environment in which it is used. Specifically, PTA has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The acidic environment is a key factor influencing PTA’s action, efficacy, and stability.
生化分析
Biochemical Properties
2-Pyridin-4-YL-thiazol-4-ylamine plays a significant role in biochemical reactions, particularly as an inhibitor in various enzymatic processes. It has been shown to interact with enzymes such as cyclin-dependent kinases, which are crucial for cell cycle regulation . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting cell proliferation. Additionally, this compound has been studied for its potential to inhibit other proteins and biomolecules involved in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding can result in changes in gene expression, as the inhibition of certain enzymes can lead to downstream effects on transcription factors and other regulatory proteins . Additionally, this compound may undergo post-translational modifications that further influence its activity and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired inhibitory effect without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes involved in pyrimidine metabolism, leading to changes in metabolite levels and overall metabolic balance within the cell . These interactions can have downstream effects on cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its inhibitory effects on target enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, as it ensures that this compound is present in the appropriate cellular context to exert its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-YL-thiazol-4-ylamine typically involves the reaction of 4-bromo-2-chloropyridine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results.
化学反应分析
Types of Reactions: 2-Pyridin-4-YL-thiazol-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine or thiazole derivatives.
科学研究应用
2-Pyridin-4-YL-thiazol-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
相似化合物的比较
2-Amino-4-methyl-thiazole: Known for its corrosion inhibition properties.
4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with similar applications in corrosion inhibition and biological research.
Uniqueness: 2-Pyridin-4-YL-thiazol-4-ylamine stands out due to its dual functionality, combining the properties of both pyridine and thiazole rings. This dual nature enhances its reactivity and broadens its range of applications compared to other similar compounds.
属性
IUPAC Name |
2-pyridin-4-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWCOMRAKZZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529292 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89401-67-2 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


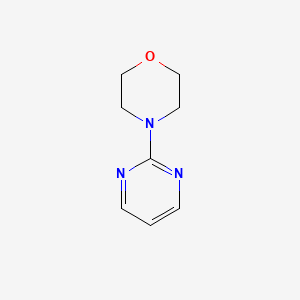

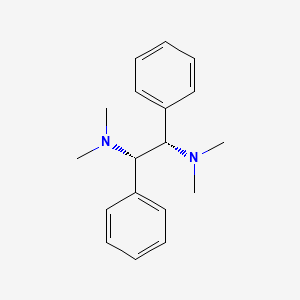
![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)
